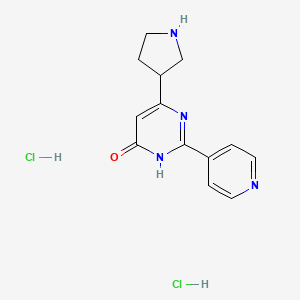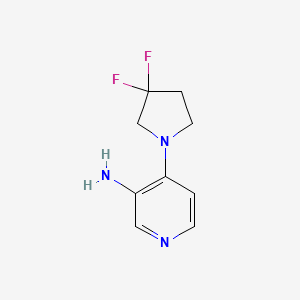
4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine
Übersicht
Beschreibung
“4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine” is a chemical compound that is used in scientific research . It exhibits unique properties that make it suitable for various applications, such as drug development and chemical synthesis.
Molecular Structure Analysis
The molecular structure of “4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine” is defined by its IUPAC name and InChI code . The IUPAC name is “4-(3,3-difluoropyrrolidin-1-yl)piperidine dihydrochloride” and the InChI code is "1S/C9H16F2N2.2ClH/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;;/h8,12H,1-7H2;2*1H" .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine” include a molecular weight of 263.16 , and it exists as a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Complexation and Ligand Binding
A study by Tovee et al. (2010) explored the complexation behaviors involving derivatives similar to 4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine. Their research focused on the binding domains of these compounds and their interaction with metals like palladium and platinum, revealing their potential in creating complex molecular structures with potential applications in materials science and catalysis (Tovee, Kilner, Barrett, Thomas, & Halcrow, 2010).
2. Molecular Docking and QSAR Studies
Caballero et al. (2011) conducted docking and quantitative structure-activity relationship (QSAR) studies on derivatives of 4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine. This research is pivotal in understanding how these compounds interact with enzymes like c-Met kinase, which is crucial for developing targeted cancer therapies (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).
3. Synthesis and Structural Analysis
Schmidt et al. (2007) focused on the synthesis and spectroscopic analysis of compounds including 4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine. Their work contributes to the fundamental understanding of the chemical properties and structural characteristics of these compounds, which is essential for their application in various scientific fields (Schmidt, Mordhorst, Namyslo, & Telle, 2007).
4. Biological Sensing and Catalysis
Halcrow (2005) reviewed the use of similar pyridine derivatives in luminescent lanthanide compounds for biological sensing and iron complexes for catalysis. This indicates potential applications of 4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine in biomedical sensors and catalytic processes (Halcrow, 2005).
5. Nucleophilic Reactions and Electrochemistry
Koch et al. (1993) studied the nucleophilic reactions of pyridines, including compounds related to 4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine. Their research provides insight into the reactivity of these compounds, which could be beneficial in developing new synthetic pathways and understanding their electrochemical properties (Koch, Feng, Hopkins, & Streitwieser, 1993).
Safety And Hazards
The safety information for “4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3/c10-9(11)2-4-14(6-9)8-1-3-13-5-7(8)12/h1,3,5H,2,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPIBFFVPSYNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



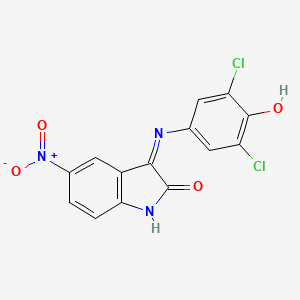
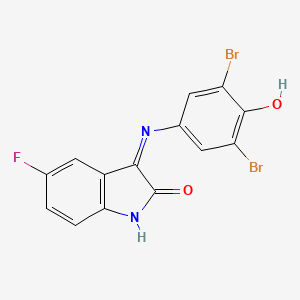
![7-Bromo-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414537.png)
![N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414538.png)
![5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride](/img/structure/B1414539.png)
![3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B1414540.png)
![2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1414544.png)
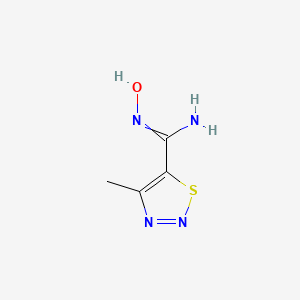
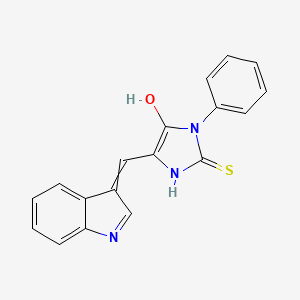
![3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-7-methyl-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414549.png)
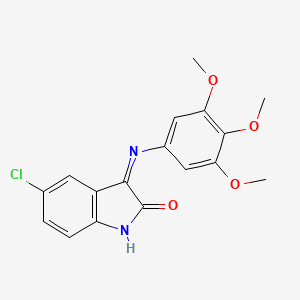
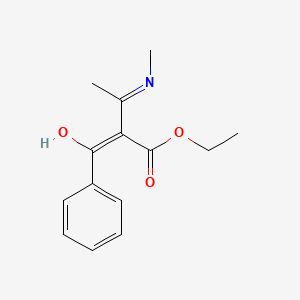
![N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414552.png)
